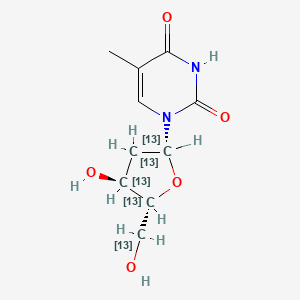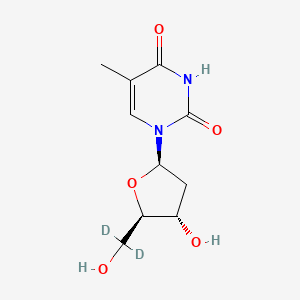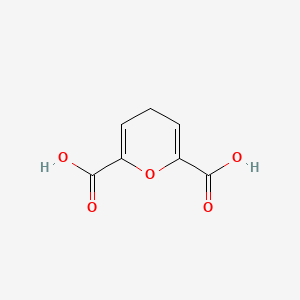
1-Butan-d9-ol
Übersicht
Beschreibung
This compound has the molecular formula CD3(CD2)2CD2OH and a molecular weight of 83.18 g/mol . It is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
Target of Action
1-Butan-d9-ol, also known as Butyl-d9 alcohol, is primarily used as an internal standard for 1-Butanol . It is a common chemical reagent used in biodiesel production
Mode of Action
It is often used as an oh radical tracer in atmospheric chemistry studies
Biochemical Pathways
Its use as an oh radical tracer suggests that it may play a role in oxidative processes .
Pharmacokinetics
Its physical properties such as boiling point (116-118 °c), melting point (-90 °c), and density (0907 g/mL at 25 °C) have been documented
Result of Action
Its primary use as an OH radical tracer suggests that it may be involved in oxidative processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reaction rate coefficient with OH radicals varies as a function of temperature . This suggests that temperature is a key environmental factor influencing its action.
Vorbereitungsmethoden
1-Butan-d9-ol is primarily synthesized through the reaction of hydrogen with 1-butyraldehyde-d in the presence of an alkali catalyst. During this process, hydrogen replaces the deuterium atom in the oxygen atom of the 1-butyraldehyde-d molecule, resulting in the formation of this compound . Industrial production methods typically involve the use of high-purity deuterium gas and controlled reaction conditions to ensure the desired isotopic purity and yield.
Analyse Chemischer Reaktionen
1-Butan-d9-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butan-d9-aldehyde and further to butan-d9-oic acid.
Reduction: It can be reduced to butan-d9-amine using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-Butan-d9-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an internal standard for nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: It is employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is utilized in the production of deuterated solvents and reagents for various industrial applications
Vergleich Mit ähnlichen Verbindungen
1-Butan-d9-ol can be compared with other similar compounds, such as:
1-Butanol-d10: Another deuterated form of 1-butanol with a different isotopic labeling pattern.
tert-Butan-d9-ol: A deuterated form of tert-butanol with different structural and chemical properties.
1-Butyl alcohol-OD: A deuterated form of 1-butanol with a different isotopic composition . The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for certain types of research and industrial applications.
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPLDYGYMQRHN-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20708652 | |
| Record name | (~2~H_9_)Butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25493-17-8 | |
| Record name | (~2~H_9_)Butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25493-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is understanding the temperature-dependent reaction rate of 1-Butan-d9-ol with OH radicals important?
A1: this compound (D9B) is widely employed as a tracer for OH radicals in atmospheric chemistry research. Accurately determining OH exposure, a measure of the degree of oxidation by OH radicals, relies on precise knowledge of D9B's reaction rate with these radicals. [] This is crucial for understanding the complex processes driving atmospheric oxidation at various temperatures.
Q2: What new insights did the research provide regarding the reaction kinetics of this compound with OH radicals?
A2: The study successfully measured the rate coefficient of D9B with OH radicals (k1(T)) across a broad temperature range (240–750 K). [] Utilizing two distinct experimental techniques, the research established a reliable modified Arrhenius expression to accurately represent this temperature dependence. This finding allows researchers to confidently apply D9B as an OH tracer across a wider range of temperatures than previously possible, enhancing the accuracy of atmospheric modeling and experimental studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)
![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)
![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)
![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)
![[3'-13C]Uridine](/img/structure/B584035.png)
![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)
![Uridine-[5',5'-D2]](/img/structure/B584041.png)
